5-Cyclohexylidenepentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20592-04-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclohexylidenepentan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h9H,2-8H2,1H3 |
InChI Key |
PQIXRYBSJBIXHN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC=C1CCCCC1 |
Canonical SMILES |
CC(=O)CCC=C1CCCCC1 |
Other CAS No. |
20592-04-5 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 5 Cyclohexylidenepentan 2 One
Precursor-Based Synthetic Routes to 5-Cyclohexylidenepentan-2-one
The construction of this compound can be envisaged through the connection of a cyclohexyl-idene moiety and a five-carbon chain bearing a ketone. This can be achieved from various precursors, primarily involving the formation of the carbon-carbon double bond or the ketone functionality.
Synthesis via (2-chloroethylidene)cyclohexane (B14575085) Transformation
Exploration of Alternative Olefinic and Carbonyl Precursors
More common and well-established methods for the synthesis of this compound and its analogues involve the reaction of a cyclohexanone (B45756) precursor with a suitable four-carbon carbonyl-containing species. Two primary disconnection approaches are the Wittig reaction and the Aldol (B89426) condensation.
The Wittig reaction provides a reliable method for the formation of the exocyclic double bond. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com For the synthesis of this compound, cyclohexanone would be reacted with a phosphorus ylide bearing the pentan-2-one moiety. A plausible ylide precursor is acetonyltriphenylphosphonium chloride, which can be prepared from the reaction of triphenylphosphine (B44618) with chloroacetone. masterorganicchemistry.com The ylide is generated in situ by treatment with a strong base and then reacted with cyclohexanone to yield the desired product. youtube.com
Another classical C-C bond-forming strategy is the Aldol condensation . iitk.ac.inmnstate.edumagritek.com This reaction can occur between two carbonyl compounds, one of which must have an α-hydrogen. magritek.com In the context of this compound synthesis, a crossed Aldol condensation between cyclohexanone and a four-carbon ketone, such as butan-2-one, could be envisioned. The reaction is typically catalyzed by an acid or a base. magritek.comresearchgate.net The initial β-hydroxy ketone adduct would then undergo dehydration to form the conjugated enone system. The regioselectivity of the initial enolate formation would be a key consideration in this approach. vaia.com
| Synthetic Route | Carbonyl Precursor | Olefinating/Acylating Agent | Key Features |
| Wittig Reaction | Cyclohexanone | Acetonyltriphenylphosphonium salt | Forms the C=C bond directly; predictable regioselectivity. masterorganicchemistry.comorganic-chemistry.org |
| Aldol Condensation | Cyclohexanone | Butan-2-one | Forms a C-C bond followed by dehydration; potential for side reactions. iitk.ac.inmnstate.edu |
Catalytic Approaches in the Formation of this compound
Catalysis offers powerful tools for the efficient and selective synthesis of unsaturated ketones, minimizing waste and improving reaction conditions. Both homogeneous and heterogeneous catalysts are relevant to the formation of the carbon-carbon bonds found in this compound.
Homogeneous Catalysis in Carbon-Carbon Bond Formation relevant to this compound Synthesis
Homogeneous catalysts, which are in the same phase as the reactants, are often used in C-C bond-forming reactions. Transition metal complexes, for instance, can catalyze various coupling reactions. For the synthesis of α,β-unsaturated ketones, palladium-catalyzed reactions are particularly prominent. For example, a single palladium catalyst can mediate both an allylic alcohol oxidation and a subsequent Heck reaction to form substituted α,β-unsaturated ketones. Current time information in Bangalore, IN. While not specifically reported for this compound, such methodologies could be adapted. Ruthenium complexes have also been shown to catalyze the coupling of α,β-unsaturated ketones with other molecules. researchgate.net
Heterogeneous Catalysis for Unsaturated Ketone Synthesis
Heterogeneous catalysts, being in a different phase from the reactants, offer the advantage of easy separation and recyclability. acs.org Solid acid or base catalysts are frequently employed in condensation reactions to produce α,β-unsaturated ketones. iitk.ac.inmdpi.com For instance, a continuous-flow hydration-condensation reaction of alkynes and aldehydes to form α,β-unsaturated ketones has been developed using a heterogeneous solid acid catalyst. mnstate.edumdpi.com Ceria (CeO2) has been reported as a heterogeneous catalyst for the oxidative C-C coupling of ketones and primary alcohols to yield α,β-unsaturated ketones. iitk.ac.in These types of catalysts could potentially be applied to a condensation reaction between cyclohexanone and a suitable partner to form this compound.
| Catalysis Type | Catalyst Example | Relevant Reaction Type | Advantages |
| Homogeneous | Palladium(II) acetate | Oxidation/Heck Coupling Current time information in Bangalore, IN. | High activity and selectivity. |
| Homogeneous | Ruthenium-hydride complexes | Coupling with enones researchgate.net | Mild reaction conditions. |
| Heterogeneous | Solid Acid Catalysts | Condensation mnstate.edumdpi.com | Ease of separation, reusability. acs.org |
| Heterogeneous | Ceria (CeO2) | Oxidative Coupling iitk.ac.in | Robustness and potential for continuous flow processes. |
Reaction Chemistry and Transformational Studies of 5 Cyclohexylidenepentan 2 One
Nucleophilic and Electrophilic Reactivity Profiles of the Ketone Functionality
The ketone group is a central feature of the molecule's reactivity, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the alpha-carbons. allen.insaskoer.ca
The presence of hydrogen atoms on the carbons alpha (α) to the carbonyl group allows for the formation of enol or enolate intermediates, which are key to many substitution reactions. msu.edumsu.edu 5-Cyclohexylidenepentan-2-one has two such positions: the C1 methyl group and the C3 methylene (B1212753) group.
The acidity of these α-hydrogens (pKa ≈ 16-20 for typical ketones) allows for their removal by a suitable base to form a resonance-stabilized enolate anion. pdx.edu The deprotonation can occur at either C1 or C3, leading to two different enolates.
Kinetic vs. Thermodynamic Control: The formation of these enolates can be directed. Deprotonation at the less substituted C1 methyl group is generally faster (kinetic control), often achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The enolate formed from deprotonation at the more substituted C3 position is typically more stable (thermodynamic control) and is favored under conditions that allow for equilibrium, such as using a weaker base like sodium ethoxide. msu.edu
Enolization: In the presence of either an acid or a base, the ketone can exist in equilibrium with its enol tautomer. pdx.edulibretexts.org Acid catalysis involves protonation of the carbonyl oxygen, followed by removal of an α-proton. libretexts.org Base catalysis proceeds through the formation of the enolate anion, which is then protonated. libretexts.org These enol intermediates are nucleophilic and can react with various electrophiles. msu.edu
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the entire functional group can be transformed through various reactions.
Reduction: The ketone functionality can be readily reduced to a secondary alcohol, 5-cyclohexylidenepentan-2-ol. This is a common transformation achieved with hydride-based reducing agents. The choice of reagent can depend on the desired selectivity and reaction conditions.
| Reagent | Typical Solvent | Product | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 5-Cyclohexylidenepentan-2-ol | A mild and selective reagent for reducing ketones. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 5-Cyclohexylidenepentan-2-ol | A very powerful reducing agent; requires anhydrous conditions and a subsequent aqueous workup. |
| Hydrogen (H₂) with Catalyst (e.g., Pt, Pd/C) | Ethanol, Ethyl acetate | 5-Cyclohexylidenepentan-2-ol & Cyclohexylpentan-2-one | Catalytic hydrogenation can reduce both the ketone and the alkene, often requiring specific conditions to achieve selectivity for the carbonyl group. |
Alkylation: Alkylation occurs at the α-carbon via an Sₙ2 reaction between an enolate and an alkyl halide. msu.edulibretexts.org The enolate of this compound, generated by a strong base like LDA, can be treated with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at either the C1 or C3 position, depending on the reaction conditions used to form the enolate. msu.edu
Alpha-Carbon Reactivity and Enolization Processes
Pericyclic and Cycloaddition Reactions Involving the Cyclohexylidene Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The exocyclic double bond of the cyclohexylidene group can participate in such reactions, most notably cycloadditions. amazonaws.com
[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. libretexts.orgfiveable.me Thermally, these reactions are often forbidden by orbital symmetry rules but can be achieved photochemically or with specific substrates like ketenes. libretexts.orgfiveable.me
Research has pointed to the involvement of compounds like this compound in visible light-mediated [2+2] cycloadditions. In a typical photochemical [2+2] cycloaddition, the cyclohexylidene alkene could react with another alkene. Upon irradiation with UV light, one of the alkenes is promoted to an excited state, allowing the concerted formation of a cyclobutane (B1203170) ring, in this case, a spirocyclic system. Another notable [2+2] cycloaddition is the Paterno-Büchi reaction, a photochemical process where an alkene reacts with a carbonyl compound to form a four-membered oxetane (B1205548) ring. fiveable.me
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π component) and a dienophile (the 2π component). byjus.comwikipedia.orgsigmaaldrich.com In this context, the exocyclic double bond of this compound can serve as the dienophile.
The reaction involves the interaction of the diene's highest occupied molecular orbital (HOMO) with the dienophile's lowest unoccupied molecular orbital (LUMO). The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; while the ketone in this compound is not directly conjugated to the alkene, it can still influence its reactivity. Studies on similar 2-cyclohexylidene derivatives have demonstrated their utility in organocatalytic dienamine [4+2] cycloadditions. researchgate.net
A hypothetical Diels-Alder reaction is shown in the table below.
| Diene | Dienophile | Conditions | Expected Product |
| 1,3-Butadiene | This compound | Thermal (Heat) | A spirocyclic cyclohexene (B86901) derivative |
The reaction is stereospecific, with the stereochemistry of the reactants being preserved in the product. wikipedia.orgpressbooks.pub
Investigation of [2+2]-Cycloadditions
Oxidation and Reduction Pathways of this compound
Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation states of atoms. byjus.comopentextbc.ca this compound has two primary sites for such transformations: the ketone and the alkene.
Reduction Pathways: Beyond the carbonyl reduction to an alcohol (Section 3.1.2), the alkene of the cyclohexylidene moiety can also be reduced. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond to a single bond, yielding 5-cyclohexylpentan-2-one. Under more forcing conditions, both the alkene and the ketone can be reduced simultaneously.
Oxidation Pathways: The molecule can undergo several oxidative transformations. The choice of oxidizing agent determines the outcome. youtube.comlibretexts.org
| Reaction Type | Reagent(s) | Affected Moiety | Product(s) |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ketone | An ester (lactone if cyclic) |
| Oxidative Cleavage | Ozone (O₃), followed by a reductive (e.g., (CH₃)₂S) or oxidative (H₂O₂) workup | Alkene | Cyclohexanone (B45756) and 4-oxopentanal (B105764) (with reductive workup) |
| Dihydroxylation | Osmium tetroxide (OsO₄) or cold, dilute Potassium permanganate (B83412) (KMnO₄) | Alkene | A diol (1-(1,2-dihydroxycyclohexyl)pentan-2-one) |
Selective Hydrogenation of the Cyclohexylidene Double Bond
The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones without affecting the carbonyl group is a crucial transformation in organic synthesis. For this compound, this reaction targets the exocyclic double bond to produce the corresponding saturated ketone, 5-cyclohexylpentan-2-one. nih.gov
Catalytic hydrogenation is the most common method to achieve this transformation. Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for this purpose due to its high selectivity for the hydrogenation of olefinic bonds over carbonyl groups. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of hydrogen (H₂) across the double bond on the surface of the metal catalyst. masterorganicchemistry.com
The general reaction is as follows: this compound + H₂ --(Catalyst)--> 5-Cyclohexylpentan-2-one
Research on analogous exocyclic α,β-unsaturated ketones has established typical conditions for this selective hydrogenation. mdpi.com These findings are directly applicable to achieving high yields of 5-cyclohexylpentan-2-one. A patent for related compounds confirms the high selectivity of hydrogenating the C-C multiple bonds while leaving the C=O double bond intact. google.com
| Catalyst | Reagent | Solvent | Pressure | Temperature | Product |
|---|---|---|---|---|---|
| 5-10% Palladium on Carbon (Pd/C) | H₂ | Ethanol or Methanol | 1-100 atm | Room Temperature (~25-30°C) | 5-Cyclohexylpentan-2-one |
Oxidative Transformations of the Alkene and Ketone Moieties
The carbon-carbon double bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents. This process breaks the double bond, yielding two separate carbonyl-containing molecules. The exact nature of the products depends on the specific reagent and the reaction workup conditions. libretexts.orgyoutube.com
Ozonolysis
Ozonolysis is a powerful method for cleaving alkenes. wikipedia.org The reaction proceeds in two steps: first, the reaction of the alkene with ozone (O₃) at low temperatures (typically -78 °C) to form an unstable ozonide intermediate, followed by a workup step. wikipedia.orgic.ac.uk A reductive workup, commonly employing zinc dust and acetic acid or dimethyl sulfide, cleaves the ozonide to yield aldehydes and/or ketones. youtube.com
For this compound, a tetrasubstituted alkene, ozonolysis with a reductive workup cleaves the exocyclic double bond to form two distinct ketone products: cyclohexanone from the cyclic portion and 5-oxohexanal (B8756871) from the aliphatic chain.
Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) under hot, acidic, or basic conditions is another strong oxidizing agent capable of cleaving alkene double bonds. libretexts.orglibretexts.org This method is generally harsher than ozonolysis. While ketones are relatively resistant to further oxidation, any aldehyde formed as an intermediate will be oxidized to a carboxylic acid. youtube.comchemistrysteps.com
When this compound is treated with hot potassium permanganate, the double bond is cleaved. The cyclohexylidene part is oxidized to cyclohexanone. The resulting 5-oxohexanal intermediate from the side chain is further oxidized to yield 4-oxopentanoic acid (levulinic acid).
Mechanistic Investigations of Chemical Transformations Involving 5 Cyclohexylidenepentan 2 One
Detailed Reaction Pathway Elucidation and Kinetic Analysis
Elucidating the precise sequence of events in a chemical reaction is fundamental to understanding its mechanism. This involves identifying all elementary steps, including the formation of any intermediates and transition states. Kinetic analysis, the study of reaction rates, provides quantitative insights into these pathways. nih.gov
Identification of Rate-Determining Steps in Synthesis and Transformation
For instance, in a hypothetical transformation of 5-Cyclohexylidenepentan-2-one, if the reaction rate is found to be dependent on the concentration of both the ketone and a specific reagent, it suggests that both are involved in or before the RDS. Conversely, if the rate is independent of the concentration of a particular species, that species likely participates in a fast step after the RDS. youtube.com The slowest step in a multi-step reaction acts as a bottleneck, and its analysis is crucial for optimizing reaction efficiency. youtube.com
Transition State Analysis in Complex Cyclization Reactions
Cyclization reactions, which form cyclic compounds, are a cornerstone of organic synthesis. The formation of five-membered rings through radical or anionic cyclizations is a common transformation pathway. harvard.edu The transition state (TS) represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that must be surpassed for the reaction to proceed. Understanding the structure and energy of the transition state is key to predicting the stereochemistry and feasibility of cyclization reactions. e3s-conferences.org
In the context of complex cyclizations involving derivatives of this compound, computational methods such as Density Functional Theory (DFT) are often employed to model transition states. e3s-conferences.org For example, in 5-exo cyclizations, two potential mechanisms, radical and anionic, can be evaluated. e3s-conferences.org Transition state modeling can reveal which pathway is more favorable both thermodynamically and kinetically. e3s-conferences.org These calculations can also predict the ratio of different stereoisomers, which can be compared with experimental results to validate the proposed mechanism. e3s-conferences.org Studies on anionic 5-endo cyclizations have revealed that their transition states can be stabilized by aromaticity, a feature not typically associated with non-pericyclic reactions. nih.gov This stabilization is due to the delocalization of six electrons over a five-centered system. nih.gov
Characterization and Role of Intermediates in Reaction Mechanisms
Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. msu.edu Their detection and characterization provide direct evidence for a proposed reaction mechanism.
Studies on Vinyl Triflate Intermediates in Deoxygenative Processes
Vinyl triflates are valuable intermediates in organic synthesis, particularly in the deoxygenation of ketones. orgsyn.org They can be prepared from ketones and serve as precursors for various transformations. orgsyn.orggoogle.com In reactions involving this compound, conversion to the corresponding vinyl triflate would be a key step in a deoxygenative cyclization process.
The formation of a vinyl triflate from a ketone like this compound typically involves treatment with a triflating agent, such as triflic anhydride, in the presence of a base. google.com These vinyl triflates are important because they can undergo further reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov Mechanistic studies of these subsequent reactions, like the deoxygenative Heck reaction, have shown the involvement of complex catalytic cycles with various palladium intermediates. nih.gov
Detection and Reactivity of Other Transient Species
Besides stable intermediates like vinyl triflates, many reactions proceed through highly reactive, transient species such as radicals, carbocations, or carbanions. msu.edu The detection of these species is often challenging due to their short lifetimes. Spectroscopic techniques and trapping experiments are commonly used to infer their existence.
In transformations of this compound, radical intermediates could be involved in certain cyclization reactions. e3s-conferences.org For example, a 5-exo radical cyclization could be a possible pathway. e3s-conferences.org Similarly, anionic intermediates, such as enolates, are fundamental to many carbonyl reactions. The formation of an enolate from this compound would be a key step in reactions like aldol (B89426) condensations or alkylations. The specific intermediates formed will depend on the reaction conditions and the reagents employed. mdpi.comrsc.org
Influence of Reaction Conditions on Mechanistic Pathways
Reaction conditions, including solvent, temperature, and catalysts, can have a profound impact on the mechanism of a chemical reaction. msu.edu By carefully controlling these parameters, it is often possible to favor one mechanistic pathway over another, leading to different products. researchgate.net
The choice of solvent can significantly influence reaction rates and even alter the mechanism. libretexts.org For instance, polar protic solvents can stabilize charged intermediates, potentially favoring ionic mechanisms, while nonpolar solvents might favor radical pathways. Temperature also plays a critical role; higher temperatures generally increase reaction rates but can also lead to side reactions or favor different mechanistic pathways. msu.edu
Catalysts can open up entirely new, lower-energy reaction pathways. sioc-journal.cn In the context of transformations involving this compound, different catalysts could be used to promote various types of reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. For example, visible light-mediated photoredox catalysis can enable unique cycloaddition reactions. nih.gov Mechanistic studies in these cases would focus on the catalytic cycle, including the interaction of the catalyst with the substrate and any intermediates that are formed. mdpi.com
Below is a table summarizing the influence of various factors on reaction mechanisms:
| Factor | Influence on Mechanism | Example |
|---|---|---|
| Solvent | Can stabilize or destabilize intermediates and transition states, influencing reaction rate and selectivity. libretexts.org | Polar solvents can favor SN1 reactions over SN2 reactions by stabilizing the carbocation intermediate. masterorganicchemistry.com |
| Temperature | Affects reaction rate and can influence the competition between different reaction pathways. msu.edu | Higher temperatures may favor elimination reactions over substitution reactions. |
| Catalyst | Provides an alternative reaction pathway with a lower activation energy, increasing the reaction rate. sioc-journal.cn | A transition metal catalyst can enable cross-coupling reactions that would not occur otherwise. rsc.org |
| Reactant Structure | Steric and electronic properties of the reactants can dictate the feasibility and outcome of a reaction. msu.edu | Steric hindrance around the reaction center can slow down or prevent SN2 reactions. libretexts.org |
| Leaving Group | The stability of the leaving group affects the rate of substitution and elimination reactions. | A better leaving group (more stable anion) will increase the rate of both SN1 and SN2 reactions. |
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates (kinetics) and the distribution of products (selectivity). numberanalytics.com In transformations involving this compound, an α,β-unsaturated ketone, the solvent interacts with reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction pathway. numberanalytics.comresearchgate.net These interactions can range from non-specific effects related to solvent polarity to specific interactions like hydrogen bonding or coordination with a catalyst. rsc.org
Research into the hydrogenation of structurally similar α,β-unsaturated ketones demonstrates the significant impact of the solvent environment. The rate of reaction can be affected by the solvent's ability to stabilize charged intermediates or transition states that may form during the catalytic cycle. researchgate.net For instance, in catalytic hydrogenations, polar solvents can influence the stability of intermediates, while coordinating solvents may compete with the substrate for active sites on the catalyst, potentially slowing the reaction. rsc.orguva.nl
The selectivity of a reaction, such as the preferential reduction of the carbon-carbon double bond over the carbonyl group in this compound, is also highly dependent on the solvent. In the iridium-catalyzed hydrogenation of other enones, the addition of additives and the choice of solvent were found to dramatically switch the reaction outcome, favoring either the saturated ketone or the fully reduced saturated alcohol. Solvents can influence selectivity by altering the preferred adsorption geometry of the substrate on the catalyst surface or by modifying the electronic properties of the catalyst itself. mdpi.com For example, studies on styrene (B11656) oxidation have shown that hydrogen-bonding solvents can lead to slower kinetics compared to non-H-bonding solvents, and in some cases, can also affect product selectivity by influencing subsequent reaction pathways. mdpi.com
While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles can be illustrated by examining data from analogous systems. The following interactive table conceptualizes how solvent choice might affect the hydrogenation of an α,β-unsaturated ketone, based on findings for related compounds.
Interactive Table: Illustrative Solvent Effects on the Hydrogenation of an α,β-Unsaturated Ketone This table is illustrative, based on general principles and data from analogous systems, to show potential solvent effects on reactions involving compounds like this compound.
Catalyst Deactivation and Regeneration Mechanisms
Catalyst deactivation is the progressive loss of activity and/or selectivity during a chemical reaction. solubilityofthings.com It is a significant challenge in industrial processes, and understanding the underlying mechanisms is crucial for optimizing catalyst lifetime and process economics. For transformations involving this compound, particularly catalytic hydrogenations, several deactivation pathways are plausible.
Deactivation Mechanisms:
Coking or Fouling : This is one of the most common deactivation mechanisms, involving the deposition of carbonaceous materials (coke) on the catalyst surface. solubilityofthings.comammoniaknowhow.com These deposits can physically block access to the active sites and the catalyst's pore structure, rendering it ineffective. youtube.com In reactions with ketones, high molecular weight condensation products or polymers can form, which act as coke precursors. google.com
Poisoning : This occurs when impurities in the reaction feed or solvent strongly and often irreversibly adsorb to the catalyst's active sites. ammoniaknowhow.commdpi.com For metallic catalysts like palladium or platinum, common poisons include sulfur, lead, or phosphorus compounds. ammoniaknowhow.com In some cases, reactants, intermediates, or products can also act as poisons. For example, studies on mixed oxide catalysts have shown that ester impurities can selectively adsorb to and deactivate condensation sites. digitellinc.com
Sintering (Thermal Degradation) : At elevated reaction temperatures, the small metal nanoparticles of a supported catalyst can migrate and agglomerate into larger, less active particles. solubilityofthings.commdpi.com This process leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. ammoniaknowhow.com
Leaching : In liquid-phase reactions, the active metal component of a heterogeneous catalyst can dissolve into the reaction medium. This not only deactivates the catalyst but can also contaminate the product. rsc.org
Regeneration Mechanisms:
The goal of regeneration is to restore the catalyst's activity by removing the cause of deactivation. epo.org The appropriate method depends on the deactivation mechanism.
Oxidative Treatment : For deactivation by coking, a common regeneration technique is to burn off the carbon deposits in a controlled stream of air or an oxygen-containing gas at elevated temperatures (e.g., 300-500 °C). rsc.orgepo.org This is often followed by a reduction step (e.g., with H₂) to restore the metallic state of the catalyst. rsc.orgrsc.org
Washing/Solvent Rinsing : If deactivation is caused by soluble polymers or adsorbed species that are not covalently bound, washing the catalyst with a suitable solvent can be effective. google.comscirp.org In some cases, rinsing with acidic or basic solutions may be necessary to remove specific poisons. nih.gov Recent developments include the use of hot-compressed water as a green solvent for regeneration. epo.org
Thermal Treatment : In some instances, a controlled heat treatment under an inert or hydrogen atmosphere can redisperse sintered metal particles or remove certain volatile poisons. google.com
The following data table summarizes common deactivation pathways and corresponding regeneration strategies relevant to catalytic transformations of ketones.
Interactive Table: Catalyst Deactivation and Regeneration Strategies
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclohexylidenepentan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the proton and carbon environments can be constructed.
The ¹H NMR spectrum of 5-Cyclohexylidenepentan-2-one would exhibit distinct signals corresponding to the different types of protons present in the molecule. The olefinic proton (=CH-), directly attached to the exocyclic double bond, is expected to appear in the downfield region, typically between δ 5.0-5.5 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons of the pentanone chain.
The protons on the cyclohexyl ring would show complex multiplets in the aliphatic region (δ 1.4-2.2 ppm). The two allylic protons on the cyclohexyl ring (adjacent to the double bond) would be shifted further downfield within this range compared to the other methylene groups of the ring. The protons of the pentanone chain would also produce characteristic signals. The methylene group adjacent to the double bond (-C=CH-CH₂ -) would likely resonate around δ 2.2-2.5 ppm. The other methylene group, which is adjacent to the carbonyl group (-CH₂ -C=O), would be expected at a similar chemical shift, around δ 2.4-2.7 ppm. The terminal methyl group (-C(=O)CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.1 ppm. sigmaaldrich.comcarlroth.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| =CH - | 5.0 - 5.5 | t (triplet) |
| -C(=O)CH₃ | ~2.1 | s (singlet) |
| =CH-CH₂ - | 2.2 - 2.5 | t (triplet) |
| -CH₂ -C=O | 2.4 - 2.7 | t (triplet) |
| Allylic -CH₂ - (cyclohexyl) | 2.0 - 2.2 | m (multiplet) |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone, typically appearing in the range of δ 205-215 ppm. oregonstate.educhemicalbook.com The two sp² hybridized carbons of the exocyclic double bond would resonate between δ 120-145 ppm. The quaternary carbon of the double bond would be at the downfield end of this range, while the carbon bearing the olefinic proton would be more upfield.
The sp³ hybridized carbons of the cyclohexyl ring and the pentanone chain would appear in the upfield region of the spectrum (δ 20-45 ppm). The carbon of the terminal methyl group would be the most shielded, appearing at approximately δ 25-30 ppm. The methylene carbons of the pentanone chain and the cyclohexyl ring would have distinct signals in the δ 25-45 ppm range. oregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 205 - 215 |
| C =CH- (quaternary) | 135 - 145 |
| C=C H- | 120 - 130 |
| -C H₂-C=O | 40 - 45 |
| =CH-C H₂- | 28 - 35 |
| -C(=O)C H₃ | 25 - 30 |
| Allylic -C H₂- (cyclohexyl) | 30 - 38 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. princeton.edugithub.io
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the olefinic proton and the adjacent methylene protons of the pentanone chain. It would also map out the coupling network within the cyclohexyl ring and between the two methylene groups of the pentanone chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal (from Table 1) to its corresponding carbon signal (from Table 2), for instance, connecting the olefinic proton signal to the olefinic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is crucial for connecting the different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the methyl protons to the carbonyl carbon and the adjacent methylene carbon. It would also show correlations from the olefinic proton to the allylic carbons in the cyclohexyl ring and the carbons of the pentanone chain, confirming the connectivity around the double bond.
13C NMR Characterization of Carbon Frameworks and Functional Groups
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). ccea.org.uk This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, with the molecular formula C₁₁H₁₈O, the exact mass can be calculated.
Table 3: Calculated Exact Masses for this compound Ions
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺• | [C₁₁H₁₈O]⁺• | 166.1358 |
| [M+H]⁺ | [C₁₁H₁₉O]⁺ | 167.1436 |
The observation of a molecular ion peak at one of these exact masses in an HRMS spectrum would strongly confirm the elemental composition of the compound.
In electron ionization mass spectrometry (EI-MS), the high-energy ionization process causes the molecular ion to fragment in characteristic ways. The analysis of these fragment ions provides valuable structural information. libretexts.orgtutorchase.com For a ketone like this compound, several key fragmentation pathways are expected:
Alpha-Cleavage : Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. chim.lu This could result in the loss of a methyl radical (•CH₃, mass 15) to form an acylium ion at m/z 151, or the loss of a propylcyclohexylidene radical to form the acetyl cation [CH₃CO]⁺ at m/z 43. The peak at m/z 43 is often a prominent base peak for methyl ketones. ccea.org.uk
McLafferty Rearrangement : This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. For this compound, this is not a primary expected pathway as there are no gamma-hydrogens on a flexible chain.
Cleavage within the Cyclohexyl Ring : The cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, mass 28) or other small hydrocarbon fragments from the molecular ion or other fragment ions. docbrown.info
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion Formula | Origin of Fragment |
|---|---|---|
| 166 | [C₁₁H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 151 | [C₁₀H₁₅O]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |
The fragmentation pattern serves as a fingerprint for the molecule, and its interpretation, in conjunction with NMR data, provides definitive structural proof.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. renishaw.comjsscacs.edu.in These vibrations are specific to the types of chemical bonds and functional groups present, making these methods invaluable for structural elucidation. For a molecule like this compound, which contains a ketone, an alkene, and a cycloalkane moiety, IR and Raman spectra offer a characteristic fingerprint, allowing for the identification and analysis of its key structural features. su.se While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations and is particularly sensitive to non-polar bonds with symmetric stretching modes. ksu.edu.samt.com
The most prominent and diagnostically useful feature in the infrared spectrum of a ketone is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O). spectroscopyonline.com For simple, saturated aliphatic ketones, this band typically appears in the range of 1710-1725 cm⁻¹. vscht.czmsu.edu For example, the C=O stretch in 2-butanone (B6335102) is observed at approximately 1715 cm⁻¹. vscht.cz
In this compound, the carbonyl group is conjugated with the carbon-carbon double bond of the cycloalkylidene group. This conjugation has a significant and predictable effect on the position of the C=O stretching frequency. youtube.com The delocalization of π-electrons across the C=C-C=O system reduces the double-bond character of the carbonyl bond, effectively weakening it. spectroscopyonline.comuobabylon.edu.iq This weakening of the bond lowers its force constant, resulting in a shift of the absorption to a lower wavenumber (frequency). spectroscopyonline.com For α,β-unsaturated ketones, this shift is typically in the range of 25-45 cm⁻¹, placing the C=O stretching band between 1666 cm⁻¹ and 1685 cm⁻¹. vscht.czmsu.edu The C=O stretch for acetophenone, a ketone conjugated with a benzene (B151609) ring, is found at 1686 cm⁻¹. spectroscopyonline.com Therefore, for this compound, a strong absorption band is expected in this lower frequency region, which is a clear indication of the conjugated ketone system.
In Raman spectroscopy, the C=O stretch is also an active and important band. The relative intensities of the C=O and C=C stretching bands in IR and Raman spectra can differ significantly, providing complementary information. americanpharmaceuticalreview.com
The vibrational spectrum of this compound is also defined by the modes associated with its alkenyl (C=C) and cycloalkylidene portions.
Alkenyl Vibrations: The carbon-carbon double bond (C=C) stretching vibration in alkenes typically gives rise to a band in the 1640-1680 cm⁻¹ region. vscht.cz Similar to the carbonyl group, when a C=C double bond is part of a conjugated system, its stretching frequency is also lowered, and the intensity of its absorption in the IR spectrum often increases. uobabylon.edu.iq The exocyclic C=C double bond of the cyclohexylidene group is a key structural feature. For an isolated exocyclic double bond on a six-membered ring, the C=C stretch is expected around 1650-1660 cm⁻¹. spectroscopyonline.com In this compound, this conjugated C=C stretch would likely appear as a band of medium intensity in the 1640-1660 cm⁻¹ region.
The hydrogens attached to the sp² hybridized carbons of the double bond (=C-H) also have characteristic stretching vibrations. These =C-H stretching bands are typically found at frequencies just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. vscht.czlibretexts.org This allows them to be distinguished from the C-H stretching vibrations of sp³ hybridized carbons, which occur just below 3000 cm⁻¹. vscht.cz
Cycloalkylidene Vibrations: The cyclohexane (B81311) ring contributes several characteristic vibrational modes. The stretching vibrations of the C-H bonds on the sp³ carbons of the ring appear in the 2850-3000 cm⁻¹ region. libretexts.org Specifically, the methylene groups (-CH₂-) of the cyclohexane ring give rise to distinct symmetric and asymmetric stretching bands. asianpubs.org
Computational and Theoretical Chemistry Studies of 5 Cyclohexylidenepentan 2 One
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about geometry, stability, and electronic characteristics. science.govacademie-sciences.fr
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-electron systems. acs.orgsapub.org It is favored for its balance of accuracy and computational cost, making it suitable for molecules of the size of 5-Cyclohexylidenepentan-2-one. mdpi.com DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as orbital energies. researchgate.net
For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31+g(d) basis set, would be expected to yield its most stable three-dimensional structure. scholarsresearchlibrary.com The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The α,β-unsaturated ketone moiety features a conjugated system, which influences its planarity and electronic distribution.
Table 1: Predicted Geometric Parameters for the Ground State of this compound (Exemplary Data) This table presents hypothetical yet chemically reasonable values for key geometric parameters, as would be obtained from a DFT optimization. Actual research data is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C=C (exocyclic) | 1.35 Å |
| Bond Length | C-C (single, conjugated) | 1.47 Å |
| Bond Angle | C-C(=O)-C | 118° |
| Dihedral Angle | O=C-C=C | ~180° (s-trans) |
The electronic configuration is described by the molecular orbitals (MOs). Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic stability. researchgate.net For an α,β-unsaturated ketone, the HOMO is typically associated with the C=C π-bond, while the LUMO is associated with the π* antibonding orbital of the conjugated system.
Table 2: Predicted Electronic Properties of this compound (Exemplary Data) This table shows hypothetical but representative electronic properties derived from DFT calculations.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. researchgate.netorganic-chemistry.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide a more rigorous description of the electronic structure than standard DFT, albeit at a higher computational expense. researchgate.netresearchgate.net
For this compound, high-level ab initio calculations could be used to refine the geometry and energies obtained from DFT. They are particularly valuable for studying excited states, which is relevant for understanding the molecule's photochemistry. researchgate.net For instance, ab initio studies on acrolein, the simplest α,β-unsaturated carbonyl compound, have shown that the β-carbon remains planar in various excited states. researchgate.net Such calculations could confirm the nature of the frontier molecular orbitals and provide a more accurate prediction of the ionization potential and electron affinity.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. scholarsresearchlibrary.comchemistrysteps.com this compound has several rotatable single bonds and a flexible cyclohexane (B81311) ring, leading to a complex potential energy surface with multiple local minima. libretexts.org
The primary sources of conformational flexibility are the rotation around the C-C single bonds of the pentanone chain and the chair-boat interconversion of the cyclohexane ring. sapub.orglibretexts.org Computational methods can map this energy landscape by performing systematic scans of the dihedral angles. sapub.org For substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its A-value. utdallas.edu In the case of the cyclohexylidene group, the ring is part of the rigid double bond, but the attached pentanone chain can adopt various orientations. The most stable conformers would likely balance the steric repulsion between the alkyl chain and the cyclohexane ring while optimizing the conjugation of the enone system. researchgate.net
Table 3: Relative Energies of Hypothetical Conformers of this compound This table presents a hypothetical energy landscape. The labels refer to different arrangements of the pentanone chain relative to the cyclohexylidene ring.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conf-1 | s-trans, extended chain | 0.0 (Global Minimum) |
| Conf-2 | s-cis, extended chain | +2.5 |
| Conf-3 | s-trans, gauche fold in chain | +1.8 |
Ab Initio Methods for High-Level Electronic Structure Determination
Computational Reaction Mechanism Prediction and Validation
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the identification of intermediates and transition states that are often difficult to observe experimentally. mdpi.comhal.science
For this compound, a characteristic reaction is the conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated system. nih.govmasterorganicchemistry.com Computational methods can be used to model the entire reaction pathway for such a process, for example, the addition of a nucleophile like a thiol or an enolate. organic-chemistry.orgmasterorganicchemistry.com
Table 4: Hypothetical Energetic Profile for the Michael Addition of a Thiol to this compound This table provides an example of a calculated reaction energy profile.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + R-SH | 0.0 |
| TS1 | Transition state for C-S bond formation | +15.2 |
| Intermediate | Enolate intermediate | -5.7 |
| TS2 | Transition state for proton transfer | +8.3 |
| Product | Thioether adduct | -12.0 |
A crucial part of predicting a reaction mechanism is locating the transition state (TS), which is a first-order saddle point on the potential energy surface. semanticscholar.org A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). scholarsresearchlibrary.commdpi.com
Once a transition state structure is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.comacs.org An IRC analysis follows the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net This procedure confirms that the located transition state indeed connects the intended reactants and products, thereby validating the proposed reaction pathway. mdpi.comacs.org For example, in computational studies of elimination reactions of ketones or esterification reactions, IRC calculations are essential to confirm that the identified saddle point correctly links the reactant and product minima. scholarsresearchlibrary.comacs.org
Table 5: Key Geometric Parameters of a Hypothetical Transition State (TS1) for Michael Addition This table shows exemplary bond lengths for a transition state structure.
| Parameter | Atoms Involved | Predicted Length (Å) |
|---|---|---|
| Forming Bond | C(β)-S | 2.15 |
| Breaking Bond | C=C (stretching) | 1.40 |
| Affected Bond | C=O (stretching) | 1.25 |
Prediction of Reaction Pathways and Energetic Profiles
Spectroscopic Parameter Prediction and Correlation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical validation of experimental data and providing insights into molecular structure and bonding.
Computational NMR Chemical Shift Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) or other high-level quantum mechanics methods, can provide calculated chemical shifts for ¹H and ¹³C nuclei. These predicted values are then compared against experimentally obtained spectra to confirm or propose the structure of a molecule.
For a compound like this compound, this process would involve:
Geometry Optimization: Obtaining the lowest energy conformation of the molecule using computational methods.
Shielding Tensor Calculation: Calculating the magnetic shielding tensors for each nucleus.
Chemical Shift Calculation: Converting the shielding tensors to chemical shifts, usually referenced against a standard like Tetramethylsilane (TMS).
The accuracy of these predictions can be very high, often helping to differentiate between subtle isomeric structures. Machine learning algorithms are also emerging as a powerful tool to enhance the accuracy and speed of these predictions by learning from large datasets of experimental and calculated shifts.
A hypothetical validation table for this compound would look like this:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |
| C=O | Data not available | Data not available | Data not available |
| Cα | Data not available | Data not available | Data not available |
| Cβ | Data not available | Data not available | Data not available |
| Cγ | Data not available | Data not available | Data not available |
| Cδ | Data not available | Data not available | Data not available |
| Cε (Cyclohexyl) | Data not available | Data not available | Data not available |
Currently, no published studies provide this specific data for this compound.
Simulation of Vibrational Spectra (IR, Raman)
The simulation of infrared (IR) and Raman spectra is crucial for identifying functional groups and understanding the vibrational modes of a molecule. These simulations are typically performed using frequency calculations after geometry optimization. The output provides the frequencies of vibrational modes and their corresponding intensities for IR and Raman activity.
This theoretical spectrum can be compared with experimental data to aid in peak assignment. Potential Energy Distribution (PED) analysis can further dissect the contributions of individual internal coordinates (like bond stretches or angle bends) to each vibrational mode.
A theoretical study on this compound would yield a table similar to the one below:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O stretch | Data not available | Data not available | Data not available |
| C=C stretch | Data not available | Data not available | Data not available |
| CH₂ scissoring | Data not available | Data not available | Data not available |
| CH₃ rock | Data not available | Data not available | Data not available |
Specific simulated vibrational spectra for this compound are not found in the current literature.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational changes and dynamic processes that are not accessible through static calculations.
Classical Molecular Dynamics for Large-Scale Conformational Changes
Classical MD simulations use force fields—a set of empirical energy functions—to calculate the forces between atoms and propagate their motion over time. This approach is computationally efficient, allowing for the simulation of large systems over nanoseconds or even microseconds. For this compound, classical MD would be ideal for exploring its conformational landscape, such as the rotation around single bonds and the puckering of the cyclohexyl ring. Key analyses would include Root Mean Square Deviation (RMSD) and Radius of Gyration to understand the stability and compactness of different conformations.
Ab Initio Molecular Dynamics for Bond Breaking/Forming Events
Ab initio molecular dynamics (AIMD) is a more computationally intensive method where the forces are calculated "on-the-fly" using quantum mechanical methods. This avoids the limitations of pre-defined force fields and allows for the simulation of chemical reactions, including bond breaking and bond formation. While powerful, the high computational cost typically limits AIMD simulations to smaller systems and shorter timescales (picoseconds). For this compound, AIMD could be used to study potential reaction mechanisms, such as enolization or cycloaddition reactions, though no such studies have been published. There are different flavors of AIMD, such as Born-Oppenheimer MD (BOMD) and Car-Parrinello MD (CPMD), each with its own advantages and approximations.
Applications of 5 Cyclohexylidenepentan 2 One As a Synthetic Intermediate
Utilization as a Precursor to Complex Natural Products and Analogues
The unique structural features of 5-Cyclohexylidenepentan-2-one make it a strategic starting material for the synthesis of complex molecules, particularly those with densely functionalized polycyclic frameworks.
Incorporation into Polycyclic Scaffolds
The reactivity of this compound is centered around its α,β-unsaturated ketone functionality, which allows for its incorporation into larger, more complex ring systems. A key reaction in this context is visible light-mediated [2+2] cycloaddition. This photochemical reaction has been utilized to construct intricate polycyclic natural products. In such syntheses, the double bond of the pentenone core reacts with another alkene to form a cyclobutane (B1203170) ring, a structural motif present in various biologically active natural products.
Furthermore, this compound is an ideal substrate for the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. In this two-step process, a Michael acceptor, such as this compound, reacts with a nucleophilic donor (e.g., an enolate from a ketone or β-diketone) to form a 1,5-diketone intermediate. Subsequent base-catalyzed intramolecular aldol condensation of this intermediate yields a substituted cyclohexenone ring. This method is a cornerstone in the synthesis of polycyclic compounds like steroids and terpenes, where the construction of a six-membered ring onto an existing structure is required.
The versatility of this approach is demonstrated by the range of nucleophiles that can be employed, leading to a variety of complex fused, bridged, and spirocyclic ring systems.
Table 1: Key Reactions for Polycyclic Scaffold Synthesis
| Reaction Type | Key Features | Resulting Structure |
|---|---|---|
| [2+2] Cycloaddition | Photochemical reaction between the C=C bond of the ketone and another alkene. | Cyclobutane-containing polycycle. |
| Robinson Annulation | A tandem Michael addition followed by an intramolecular aldol condensation. | Fused cyclohexenone ring system. |
| Michael Addition | Conjugate addition of a nucleophile to the β-carbon of the unsaturated ketone. | 1,5-dicarbonyl compound, a precursor for further cyclizations. |
Role in Biomimetic Synthetic Strategies
Biomimetic synthesis aims to replicate nature's strategies for assembling complex molecules. These strategies often involve cascade reactions where multiple bonds are formed in a single, efficient process. The structure of this compound is well-suited for such biomimetic approaches. For instance, cycloaddition reactions, like the [2+2] cycloaddition mentioned previously, are fundamental transformations in the biosynthesis of numerous natural products. The ability of this ketone to participate in such reactions allows chemists to mimic biosynthetic pathways to create complex molecular architectures that might otherwise be difficult to access.
While specific, documented biomimetic total syntheses employing this compound are not widely reported, its potential is evident. Its α,β-unsaturated system can initiate cascade reactions, such as sequential Michael addition-aldol condensations, to rapidly build molecular complexity from a simple precursor, a hallmark of biomimetic design.
Building Block for the Construction of Novel Organic Materials
The chemical properties of this compound also suggest its potential as a building block for new organic materials, although its use in this area is not yet extensively documented.
Monomer in the Synthesis of Functional Polymers
The vinyl group in the α,β-unsaturated ketone system of this compound is susceptible to radical polymerization. In principle, it could serve as a monomer or co-monomer in polymerization reactions to create functional polymers. The incorporation of this monomer would introduce both a ketone functional group and a bulky, hydrophobic cyclohexylidene group into the polymer backbone or as a pendant group.
Table 2: Potential Polymer Properties Influenced by this compound
| Monomer Feature | Potential Impact on Polymer Properties |
|---|---|
| Ketone Group | Provides a site for post-polymerization modification, cross-linking, or influencing polymer solubility and adhesion. |
| Cyclohexylidene Group | Increases steric bulk, potentially raising the glass transition temperature (Tg) and modifying the mechanical and thermal properties of the polymer. Enhances hydrophobicity. |
| Unsaturated System | Allows for participation in various polymerization methods, including radical, anionic, or ring-opening metathesis polymerization (ROMP) if appropriately functionalized. |
While specific polymers based on this monomer are not detailed in the literature, the principles of polymer chemistry suggest its viability for creating materials with tailored properties.
Components in Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains features that could be exploited in the design of supramolecular assemblies. The ketone's oxygen atom can act as a hydrogen bond acceptor, while the cyclohexyl ring provides a nonpolar surface for hydrophobic interactions.
Although direct examples are lacking, one could envision its use in forming host-guest complexes or as a component in self-assembling systems where the interplay between its polar ketone head and nonpolar cyclohexylidene tail could direct the formation of specific architectures.
Synthesis of Biologically Relevant Molecular Scaffolds and Compounds
While specific drugs derived directly from this compound are not identified, its utility as a precursor to scaffolds found in bioactive molecules is significant. Many important heterocyclic and carbocyclic compounds in medicinal chemistry are built using synthetic strategies for which this ketone is an excellent starting point.
The cyclohexenone core, readily produced via a Robinson annulation with this compound, is a common feature in many biologically active compounds, including some steroids and alkaloids. Furthermore, Michael addition reactions using this ketone can introduce a variety of functional groups, leading to intermediates that can be elaborated into diverse molecular frameworks. For example, the addition of nitrogen or sulfur nucleophiles can lead to the synthesis of heterocyclic scaffolds like pyridinones or thiophenes, which are prevalent in medicinal chemistry. The spirooxindole scaffold, another versatile and biologically active heterocyclic system, often features complex carbocyclic rings that can be constructed using methods applicable to this ketone.
The ability to generate molecular diversity from a single, accessible starting material is a key goal in drug discovery. The varied reactivity of this compound makes it a valuable platform for generating libraries of complex molecules for biological screening.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Estrone |
| Wieland-Miescher ketone |
| (±)-Coniceine |
| Quinolizidine |
| Spirooxindole |
| Pyridinone |
Intermediate for Pharmaceutical Precursors
Despite the structural motifs present in this compound that are commonly found in medicinally active compounds, there is no documented evidence of its use in the synthesis of pharmaceutical precursors. α,β-Unsaturated ketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. Reactions such as the Michael addition, Robinson annulation, and various cycloadditions are standard methods for constructing complex molecular architectures from such starting materials.
Theoretically, this compound could participate in these reactions. For instance, its reaction with dinucleophiles could potentially lead to the formation of diverse heterocyclic systems like pyridines, pyrimidines, or diazepines, which are privileged structures in medicinal chemistry. The table below illustrates some hypothetical, yet undocumented, transformations.
| Reaction Type | Potential Reactant | Potential Product Class |
| Hantzsch Pyridine Synthesis | Ethyl acetoacetate (B1235776), Ammonia | Substituted Dihydropyridine |
| Biginelli Reaction | Urea, Aldehyde | Dihydropyrimidinone |
| Gewald Aminothiophene Synthesis | Sulfur, Cyanoacetamide | Substituted Thiophene |
However, a thorough search of the chemical literature, including extensive patent databases, yields no specific examples of these or other synthetic routes being employed with this compound to generate precursors for known or novel pharmaceutical agents.
Foundation for Agrochemical Development
Similarly, the application of this compound in the field of agrochemical development appears to be entirely unexplored in publicly available research and patents. The synthesis of many modern herbicides, insecticides, and fungicides often involves the construction of heterocyclic rings, for which α,β-unsaturated ketones can serve as key starting materials.
The reactivity of the enone moiety could, in principle, be exploited to introduce functionalities common in agrochemical active ingredients. For example, the synthesis of certain classes of pyrazole (B372694) and isoxazole (B147169) insecticides often begins with precursors containing a 1,3-dicarbonyl or equivalent functionality, which can be derived from α,β-unsaturated ketones.
The following table outlines theoretical synthetic pathways for agrochemically relevant scaffolds starting from this compound.
| Reaction Type | Potential Reactant | Potential Agrochemical Scaffold |
| Paal-Knorr Pyrrole Synthesis | Amine | Substituted Pyrrole |
| Knorr Pyrazole Synthesis | Hydrazine | Substituted Pyrazole |
| Michael Addition followed by Cyclization | Active methylene (B1212753) compounds | Various carbocycles and heterocycles |
Despite these theoretical possibilities, there are no concrete examples in the scientific or patent literature of this compound being utilized as a foundational molecule for the development of new agrochemicals. The absence of such data suggests that, to date, this specific compound has not been identified as a viable or advantageous starting material for these applications.
Q & A
Q. What protocols validate the absence of byproducts in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
